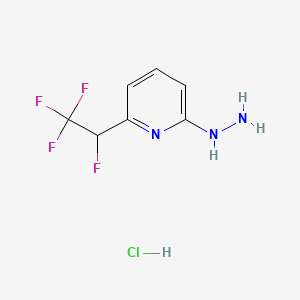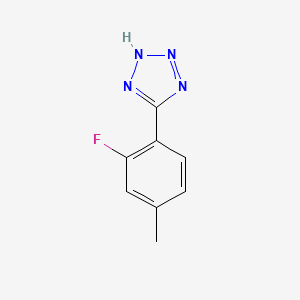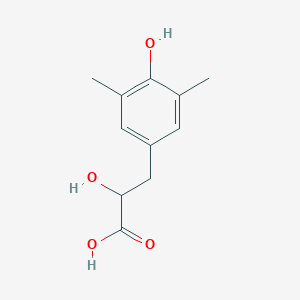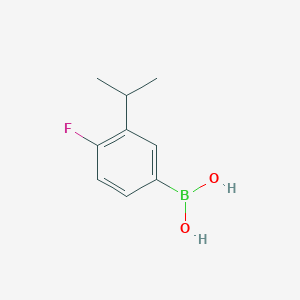
2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride is a chemical compound with the molecular formula C7H8ClF4N3 It is a derivative of pyridine, substituted with a hydrazinyl group and a tetrafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride typically involves the reaction of 2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or other appropriate methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The tetrafluoroethyl group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-6-methylpyridine
- 2-Hydrazinyl-6-ethylpyridine
- 2-Hydrazinyl-6-(trifluoromethyl)pyridine
Uniqueness
2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridinehydrochloride is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, stability, and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8ClF4N3 |
|---|---|
Molecular Weight |
245.60 g/mol |
IUPAC Name |
[6-(1,2,2,2-tetrafluoroethyl)pyridin-2-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H7F4N3.ClH/c8-6(7(9,10)11)4-2-1-3-5(13-4)14-12;/h1-3,6H,12H2,(H,13,14);1H |
InChI Key |
JTOYEOLULHDNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C(C(F)(F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid](/img/structure/B13489596.png)

![tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13489630.png)
![N'-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide](/img/structure/B13489645.png)



![(2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13489673.png)
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13489680.png)
![5-Phenylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13489684.png)


![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13489695.png)
